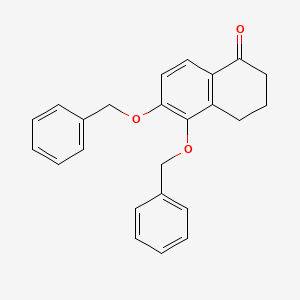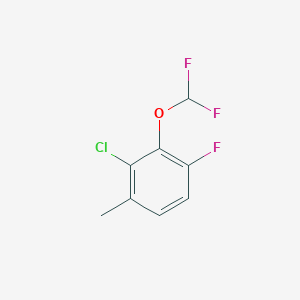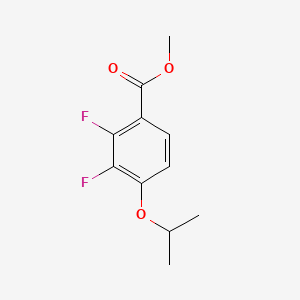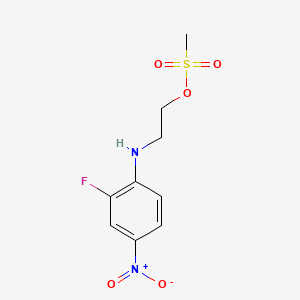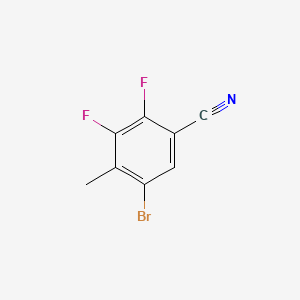![molecular formula C19H18N2O4 B14019917 2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione CAS No. 88695-48-1](/img/structure/B14019917.png)
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure is significant due to its role in various pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 4-methoxybenzylamine in the presence of a suitable solvent such as toluene, followed by refluxing the mixture overnight . The reaction conditions often require the use of a catalyst like trimethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phthalimide Derivatives: These compounds also contain the isoindoline-1,3-dione core but have different substituents that can alter their pharmacological properties.
Uniqueness
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cyclooxygenase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in anti-inflammatory drug development .
Eigenschaften
CAS-Nummer |
88695-48-1 |
|---|---|
Molekularformel |
C19H18N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-20(13-7-9-15(25-2)10-8-13)11-14(22)12-21-18(23)16-5-3-4-6-17(16)19(21)24/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
YKDJGOSQADCYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


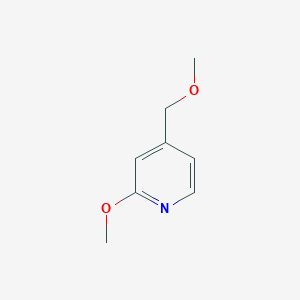

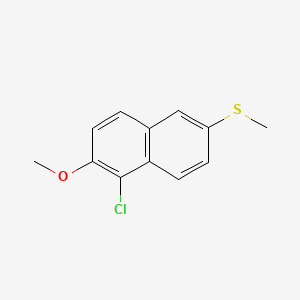
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine HCl](/img/structure/B14019849.png)
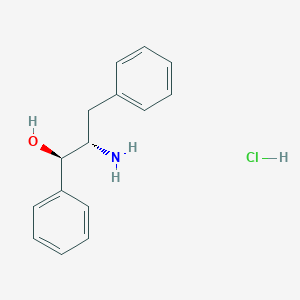
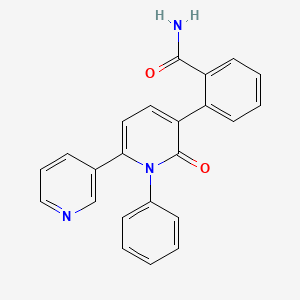
![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
